(2-Oxocycloheptyl) benzoate
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Overview
Description
(2-Oxocycloheptyl) benzoate is an organic compound that features a cycloheptanone ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocycloheptyl) benzoate typically involves the esterification of 2-oxocycloheptanone with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Oxocycloheptyl) benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position of the benzoate ester can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the cycloheptanone ring can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the cycloheptanone ring.
Substitution: Various ester derivatives depending on the substituent introduced.
Scientific Research Applications
(2-Oxocycloheptyl) benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Oxocycloheptyl) benzoate involves its interaction with specific molecular targets. The benzoate ester moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cycloheptanone ring may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with similar structural features.
Cycloheptanone: A cyclic ketone with a seven-membered ring.
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol.
Uniqueness
(2-Oxocycloheptyl) benzoate is unique due to the combination of a cycloheptanone ring and a benzoate ester, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(2-oxocycloheptyl) benzoate |
InChI |
InChI=1S/C14H16O3/c15-12-9-5-2-6-10-13(12)17-14(16)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChI Key |
APFABFFIGWWJSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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